Cas no 1244041-62-0 (6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine)

6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine is a boronic ester derivative of benzothiazole, primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the tetramethyl dioxaborolane group enhances stability and solubility in organic solvents, facilitating efficient borylation reactions. The benzothiazol-2-ylamine moiety offers additional functionalization potential, making it valuable in pharmaceutical and materials science research. This compound is particularly advantageous for constructing complex heterocyclic frameworks due to its compatibility with mild reaction conditions and high selectivity. Its crystalline nature ensures ease of handling and purification, while its well-defined reactivity profile supports reproducible synthetic outcomes. Suitable for applications in medicinal chemistry and optoelectronic material development.
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine structure
1244041-62-0 structure
Product Name:6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine
CAS No:1244041-62-0
MF:C13H17BN2O2S
MW:276.162281751633
CID:2107968
Update Time:2025-05-20

6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-amine
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine
    • 6-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZOTHIAZOL-2-YLAMINE
    • AB69991
    • 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine
    • Inchi: 1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)8-5-6-9-10(7-8)19-11(15)16-9/h5-7H,1-4H3,(H2,15,16)
    • InChI Key: NXZCACNCWPZWPO-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C12

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 351
  • Topological Polar Surface Area: 85.6

6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine Pricemore >>

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Additional information on 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine

Research Brief on 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine (CAS: 1244041-62-0)

The compound 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine (CAS: 1244041-62-0) has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this boronic ester derivative as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals. The benzothiazole moiety, combined with the boronate group, offers a versatile scaffold for designing inhibitors targeting various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine exhibits potent inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling pathways. The compound's ability to selectively bind to ATP-binding sites of these kinases suggests its potential as a lead compound for developing targeted cancer therapies.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized as a precursor for synthesizing fluorescent probes. These probes enable real-time imaging of cellular processes, providing insights into drug-target interactions and cellular uptake mechanisms. The boronate group's stability and reactivity under physiological conditions make it an excellent candidate for such applications.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent patent application (WO2023056789) describes novel derivatives of 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine with improved bioavailability and reduced off-target effects.

In conclusion, 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine represents a promising scaffold for drug discovery and chemical biology. Its versatility in synthesis and biological activity underscores its potential across multiple therapeutic areas. Future research should focus on translational studies to evaluate its efficacy and safety in preclinical and clinical settings.

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